,2-DBTFB exhibits liquid crystalline behavior, meaning it transitions from a liquid to a crystalline state with specific optical properties. This characteristic makes it a potential candidate for the development of:
,2-DBTFB's well-defined electronic structure and stability make it a potential material for various organic electronic and optoelectronic applications, such as:
While research is still ongoing, 1,2-DBTFB shows potential applications in the field of biomedicine, including:
1,2-Dibromotetrafluorobenzene (C6Br2F4) is an aromatic organic compound with two bromine (Br) atoms and four fluorine (F) atoms attached to a benzene ring. The specific positions of the substituents are at the 1st and 2nd positions relative to each other (ortho-disubstituted). This compound finds use as an intermediate in the synthesis of various materials with applications in scientific research [].
1,2-Dibromotetrafluorobenzene possesses a hexagonal benzene ring structure with alternating single and double carbon-carbon bonds. The two bromine atoms are attached to adjacent carbon atoms on the ring (positions 1 and 2), while the four fluorine atoms are positioned at the remaining four carbons (3, 4, 5, and 6). This arrangement creates a molecule with a relatively symmetrical structure [].
A notable aspect of this structure is the presence of both electron-withdrawing bromine and fluorine atoms. Bromine is a stronger electron-withdrawing group compared to fluorine. This difference can influence the reactivity of the molecule at different positions on the ring [].
There are various methods for synthesizing 1,2-Dibromotetrafluorobenzene. One common approach involves the direct fluorination of 1,2-dibromobenzene using elemental fluorine gas (F2) at high temperatures [].
Balanced chemical equation:
C6H4Br2 (l) + 4F2 (g) → C6Br2F4 (l) + 2HF (g)
1,2-Dibromotetrafluorobenzene can serve as a building block for the synthesis of other complex molecules. For instance, it can be used to prepare diphenyl(o-bromotetrafluorophenyl)phosphine, which finds applications in organic catalysis [].
1,2-Dibromotetrafluorobenzene is primarily used as a synthetic intermediate and does not possess a specific biological mechanism of action.
Irritant